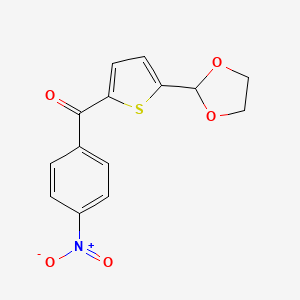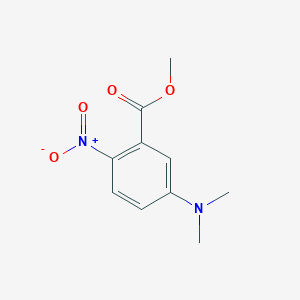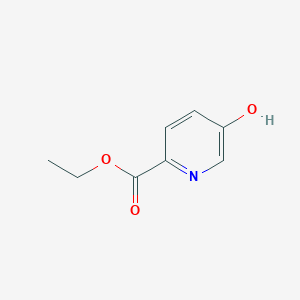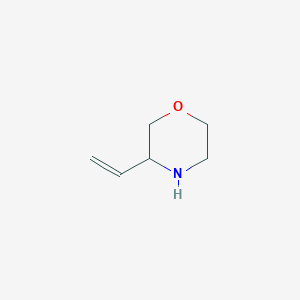
5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene, often referred to as 5-DNT, is a heterocyclic organic compound containing both an aromatic ring and a heterocyclic thiophene. It is a colorless, crystalline solid with a melting point of 136-138 °C and a boiling point of 367-369 °C. 5-DNT is of interest due to its potential applications in organic synthesis, materials science, and biomedical research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Fluorescent Nitrobenzoyl Polythiophenes: Thiophene derivatives, including 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene, have been synthesized and characterized for their spectroscopic and electrochemical properties. These compounds exhibit fluorescence, which could be significant in developing fluorescent materials or sensors (Coelho et al., 2015).
Reactions and Product Formation
- Reaction with Hydroxylamine: Studies have shown that reactions involving similar thiophene derivatives and hydroxylamine can lead to the formation of different products, which could be useful in synthesizing novel organic compounds (Paradkar et al., 1993).
Synthesis of Novel Derivatives
- C-hetero-fused Thiophenes: Research has demonstrated efficient methods to synthesize novel c-hetero-fused thiophene derivatives, which can potentially lead to new materials with unique properties (Rangnekar & Mavlankar, 1991).
Structural and Functional Group Analysis
- Packing Structure of Thiophene Derivatives: Investigating the packing structures of thiophene derivatives has provided insights into the effects of different functional groups on the molecular arrangement. Such studies are crucial for designing materials with desired physical properties (Bettencourt‐Dias et al., 2005).
Applications in Luminescence Sensitization
- Luminescence Sensitization: Thiophenyl-derivatized nitrobenzoato compounds have been studied for their ability to sensitize Eu(III) and Tb(III) luminescence, indicating potential applications in luminescent materials and devices (Viswanathan & Bettencourt-Dias, 2006).
Electrochemical and Electrochromic Properties
- Novel Asymmetric Structure Polymers: Research into asymmetric structure polymers based on thiophene derivatives has led to the development of materials with unique electrochemical and electrochromic properties, which can be utilized in various applications such as electrochromic devices (Hu et al., 2019).
Coordination Polymers
- Cadmium Coordination Polymers: Studies have shown that thiophene derivatives can be used to synthesize new coordination polymers with cadmium, demonstrating applications in crystal engineering and potentially in materials science (Xue et al., 2015).
Biomedical Research Applications
- Antimicrobial Activity: Thiophene derivatives have shown potential in antimicrobial applications, indicating their usefulness in developing new pharmaceuticals and antibacterial agents (Mabkhot et al., 2017).
Propiedades
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S/c16-13(9-1-3-10(4-2-9)15(17)18)11-5-6-12(21-11)14-19-7-8-20-14/h1-6,14H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFQTQCRIDYSOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641945 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene | |
CAS RN |
898778-34-2 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-nitrophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)



![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)
![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)





